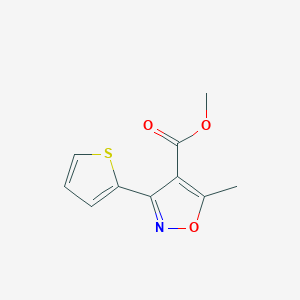

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate

CAS No.:

Cat. No.: VC18332897

Molecular Formula: C10H9NO3S

Molecular Weight: 223.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO3S |

|---|---|

| Molecular Weight | 223.25 g/mol |

| IUPAC Name | methyl 5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylate |

| Standard InChI | InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)9(11-14-6)7-4-3-5-15-7/h3-5H,1-2H3 |

| Standard InChI Key | HULXBISUIRCDTH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CS2)C(=O)OC |

Introduction

Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is a heterocyclic compound that belongs to the isoxazole family. It features a five-membered ring containing nitrogen and oxygen atoms, with a methyl group at the 5-position, a thienyl group at the 3-position, and a methyl ester at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Synthesis

The synthesis of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate typically involves cyclization reactions. These processes often require controlled conditions, including elevated temperatures, to ensure optimal yields. Industrial methods may utilize continuous flow reactors to enhance efficiency and maintain high purity levels of the final product.

Biological Activities

Isoxazole derivatives, including those with thienyl groups, have shown significant biological activities. They exhibit potential as inhibitors of specific enzymes and receptors, contributing to antimicrobial and anti-inflammatory properties. The thienyl group may enhance binding affinity to biological targets, effectively modulating their activity.

Applications

While specific applications for Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate are not detailed, isoxazole derivatives are generally explored in medicinal chemistry and material science due to their diverse biological activities.

Comparison with Similar Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume